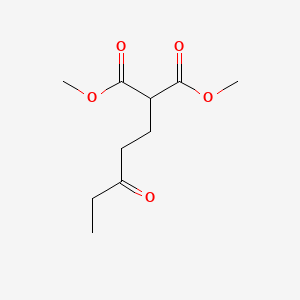
Dimethyl (3-oxopentyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-oxopentyl)propanedioate is an organic compound with the molecular formula C10H16O5 It is a derivative of propanedioic acid and is characterized by the presence of two ester groups and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxopentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate reacts with the alkyl halide to produce the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-oxopentyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (3-oxopentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl (3-oxopentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to produce a wide range of organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Similar structure but lacks the ketone group.
Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.
Ethyl acetoacetate: Contains a ketone group but has different ester groups.
Uniqueness
Dimethyl (3-oxopentyl)propanedioate is unique due to the presence of both ester and ketone groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination allows for a broader range of chemical transformations compared to similar compounds .
Propriétés
Numéro CAS |
111209-93-9 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
dimethyl 2-(3-oxopentyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)5-6-8(9(12)14-2)10(13)15-3/h8H,4-6H2,1-3H3 |
Clé InChI |
PCSSXCKVTXVHIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


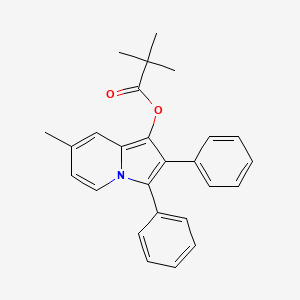
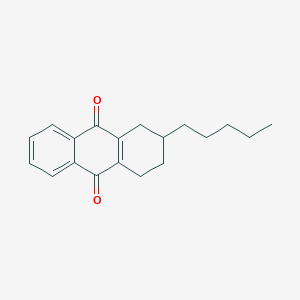
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

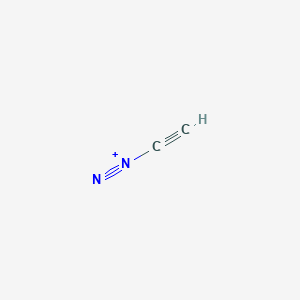

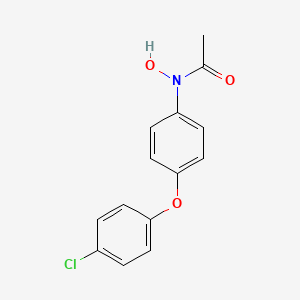
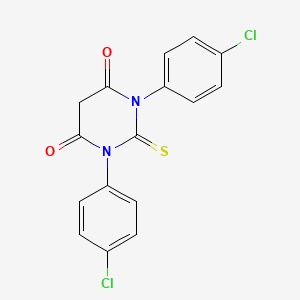
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
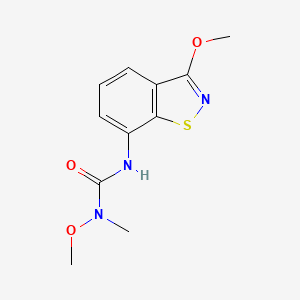
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)


![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
